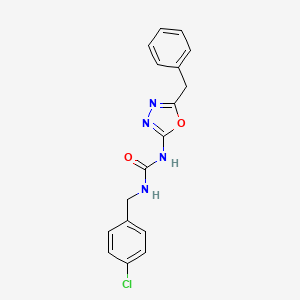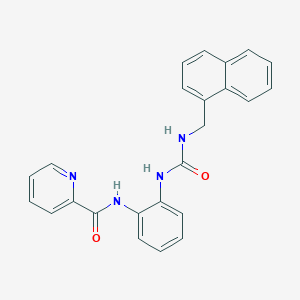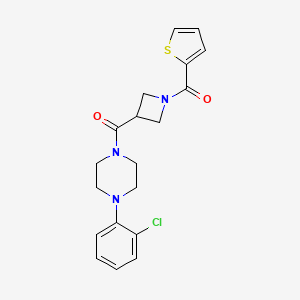
(4-(2-Chlorophenyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves various strategies. For instance, the synthesis of thiophene derivatives, a component of the requested compound, involves heterocyclization of various substrates . Another study designed and synthesized a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of this compound is complex. It includes a thiophene ring, a piperazine ring, and an azetidine ring . The compound’s structure has been verified as part of the Chemical Structure Validation project .Aplicaciones Científicas De Investigación
Antibacterial Activity
Piperazine derivatives have been explored for their antibacterial properties. The compound’s structure suggests potential antibacterial activity, which could be investigated against various bacterial strains. Researchers could assess its efficacy in inhibiting bacterial growth and explore its mechanism of action .
Antifungal Potential
Given the diverse biological activities associated with piperazine-containing compounds, it’s worth investigating whether this compound exhibits antifungal properties. Researchers could evaluate its effectiveness against fungal pathogens, including Candida species .
Anticancer Studies
The compound’s unique structure warrants investigation into its potential as an anticancer agent. In vitro studies on cancer cell lines (e.g., human colon or leukemia cells) could assess its cytotoxicity and potential for cancer therapy .
Neuroprotective Effects
Considering the piperazine ring’s relevance in treatments for neurodegenerative diseases, researchers might explore whether this compound has neuroprotective properties. In vitro or animal studies could shed light on its impact on neurodegenerative conditions like Parkinson’s or Alzheimer’s disease .
Psychoactive Properties
Although not a conventional application, some piperazine derivatives are used illicitly for recreational purposes. Researchers could investigate whether this compound exhibits any psychoactive effects or interacts with neurotransmitter systems .
Drug Delivery Systems
The compound’s structural features make it an interesting candidate for drug delivery systems. Researchers could explore its use as a carrier for targeted drug delivery, enhancing bioavailability or improving pharmacokinetics .
Anti-Inflammatory Potential
Piperazine-based compounds have shown anti-inflammatory activity. Investigating whether this compound modulates inflammatory pathways could provide insights for potential therapeutic applications .
Antidiabetic Effects
Given the prevalence of diabetes, compounds with antidiabetic properties are valuable. Researchers could assess whether this compound affects glucose metabolism, insulin sensitivity, or related pathways .
Mecanismo De Acción
Target of Action
The primary targets of (4-(2-Chlorophenyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone are likely to be specific receptors or enzymes involved in critical biochemical pathways. Based on the structure, it may interact with monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system . MAGL is responsible for the hydrolysis of 2-arachidonoylglycerol (2-AG), an endocannabinoid involved in various physiological processes including pain modulation, appetite, and immune response.
Mode of Action
The compound likely acts as an inhibitor of MAGL, binding to the enzyme’s active site and preventing the hydrolysis of 2-AG . This inhibition increases the levels of 2-AG, enhancing its signaling through cannabinoid receptors (CB1 and CB2). The increased activation of these receptors can lead to various physiological effects such as analgesia, anti-inflammatory responses, and neuroprotection.
Biochemical Pathways
By inhibiting MAGL, the compound affects the endocannabinoid signaling pathway. The elevated levels of 2-AG result in prolonged activation of CB1 and CB2 receptors . This can modulate several downstream pathways, including those involved in pain perception, inflammation, and neuronal protection. The compound’s action may also influence other pathways indirectly through the modulation of neurotransmitter release and immune cell activity.
Pharmacokinetics
The pharmacokinetics of (4-(2-Chlorophenyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone would include its absorption, distribution, metabolism, and excretion (ADME) properties. Given its structure, the compound is likely to be lipophilic, facilitating its absorption through cell membranes. It may undergo hepatic metabolism, possibly involving cytochrome P450 enzymes, and be excreted primarily via the renal route . The bioavailability of the compound would depend on its solubility, stability, and the efficiency of its metabolic pathways.
Result of Action
At the molecular level, the inhibition of MAGL by the compound leads to increased levels of 2-AG, enhancing cannabinoid receptor signaling . This can result in various cellular effects such as reduced inflammation, decreased pain sensation, and neuroprotection. At the cellular level, these effects can translate into therapeutic benefits for conditions like chronic pain, neurodegenerative diseases, and inflammatory disorders.
Action Environment
Environmental factors such as pH, temperature, and the presence of other biochemical entities can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability might be affected by the acidic or basic conditions of different bodily compartments. Additionally, interactions with other drugs or endogenous molecules could impact its binding affinity to MAGL and its overall pharmacological profile .
This comprehensive overview highlights the potential of (4-(2-Chlorophenyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone as a therapeutic agent, particularly through its modulation of the endocannabinoid system.
: Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors.
Propiedades
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-[1-(thiophene-2-carbonyl)azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2S/c20-15-4-1-2-5-16(15)21-7-9-22(10-8-21)18(24)14-12-23(13-14)19(25)17-6-3-11-26-17/h1-6,11,14H,7-10,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUYPVHNADZNIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3CN(C3)C(=O)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Chlorophenyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

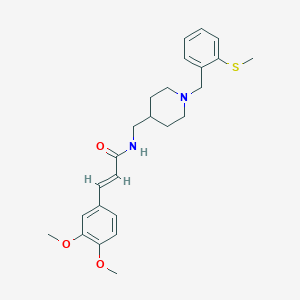

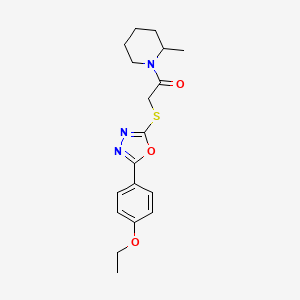
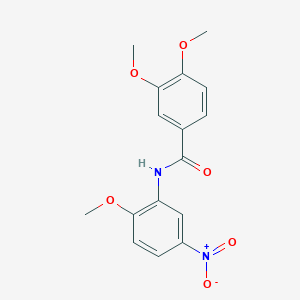
![3-((4-isopropylphenyl)sulfonyl)-N-(p-tolyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2388139.png)



![1-Benzyl-4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione](/img/structure/B2388149.png)
![5-oxo-3-phenyl-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2388151.png)
